5-(Aminomethyl)isoindolin-1-one hydrochloride
Overview
Description
5-(Aminomethyl)isoindolin-1-one hydrochloride is a chemical compound with the CAS Number: 1422057-35-9. It has a molecular weight of 198.65 and its molecular formula is C9H11ClN2O . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, which includes this compound, can be achieved through ultrasonic-assisted synthesis . This practical synthesis is characterized by group tolerance, high efficiency, and yields. The reaction can also be performed on a multigram scale and can be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O.ClH/c10-4-6-1-2-8-7 (3-6)5-11-9 (8)12;/h1-3H,4-5,10H2, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model of the molecule.Scientific Research Applications
Anticancer Potential
5-(Aminomethyl)isoindolin-1-one hydrochloride derivatives demonstrate significant potential in cancer treatment. The synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles using similar compounds has shown promising anticancer activities against various human cell lines including SKOV-3, HeLa, U2-OS, A549, and MCF-7. These compounds exhibit potent growth inhibitory activities, suggesting their potential use in cancer therapy (Yan et al., 2013).
Antidepressant Activity
Isoindoline derivatives, similar to this compound, have been studied for their antidepressant activities. A series of these derivatives exhibited significant antidepressant activity, mediated by elevated serotonin (5-HT) levels in the brain. This finding is pivotal for the development of novel antidepressants (Sun et al., 2022).
Inhibition of Cancer Cell Lines
Isoindolin-1-one derivatives have been synthesized with demonstrated inhibitory activity against HeLa, A549, and Hep2 cancer cell lines. Some of these derivatives were particularly effective in inhibiting cancer cell growth at microgram per milliliter concentrations (Khang, Hu, & Ma, 2020).
Urease Inhibition
2,3-Disubstituted isoindolin-1-ones have been synthesized and evaluated for their urease inhibitory activities. These derivatives showed significant inhibitory activity, with some being more potent than standard inhibitors. This opens avenues for therapeutic applications in conditions like ulcers and urinary tract infections (Peytam et al., 2019).
Diverse Biological Activities
The 1-Isoindolinone framework, closely related to this compound, is present in a range of natural compounds with diverse biological activities. These compounds have therapeutic potential for various chronic diseases, highlighting the significance of this class of compounds in medicinal chemistry (Upadhyay et al., 2020).
Oxidative Coupling Catalyst
Isoindoline complexes have been used as catalysts for the oxidative coupling of 2-aminophenol, leading to the formation of 2-aminophenoxazine-3-one. The catalytic activity of these complexes demonstrates their potential in synthetic chemistry (Szávuly et al., 2014).
Synthesis of Novel Agents
The synthesis of new 2-substituted isoindoline derivatives has shown potential in creating novel multidrug resistance reversal agents, anti-inflammatory, diuretic, and alpha-adrenergic blocking agents. This indicates the broad applicability of isoindoline derivatives in drug development (Mancilla et al., 2001).
Antiviral Activity
Substituted isoindoline derivatives, similar to this compound, have been synthesized and evaluated for antiviral activities against various viruses. This research suggests potential applications in developing antiviral therapies (Ivashchenko et al., 2014).
Safety and Hazards
The compound is classified under the GHS07 hazard class. Its hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Isoindolin-1-one moieties have been indicated as potential inhibitors of cyclin-dependent kinase 7 (cdk7) in some studies . CDK7 plays a crucial role in cell cycle regulation and transcription.
Action Environment
It is known that the compound is stable at room temperature and soluble in water .
Properties
IUPAC Name |
5-(aminomethyl)-2,3-dihydroisoindol-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-4-6-1-2-8-7(3-6)5-11-9(8)12;/h1-3H,4-5,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQKBHBQOZPPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)C(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422057-35-9 | |
Record name | 5-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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